molecular formula C20H29N7O7 B044432 Methylmalonyl-methylalanyl-arginyl-p-nitroaniline CAS No. 119876-43-6

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline

Cat. No.: B044432
CAS No.: 119876-43-6
M. Wt: 479.5 g/mol
InChI Key: NMGBETQIESMGSY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine Amine Congener (XAC) is a synthetic compound known for its role as an adenosine receptor antagonist. It is particularly significant in the study of G protein-coupled receptors (GPCRs), which are crucial for various physiological processes. Xanthine Amine Congener is used as a molecular probe to investigate the functions of adenosine receptors in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xanthine Amine Congener is synthesized through a series of chemical reactions involving xanthine derivatives. The synthesis typically involves the reaction of xanthine with various amine compounds under controlled conditions. The process may include steps such as alkylation, acylation, and amination to achieve the desired structure .

Industrial Production Methods

Industrial production of Xanthine Amine Congener involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Xanthine Amine Congener undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Xanthine Amine Congener include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from the reactions of Xanthine Amine Congener depend on the type of reaction. For example, oxidation may yield oxidized xanthine derivatives, while substitution reactions can produce a variety of substituted xanthine compounds .

Scientific Research Applications

Xanthine Amine Congener has a wide range of applications in scientific research:

    Chemistry: Used as a molecular probe to study the interactions of adenosine receptors with various ligands.

    Biology: Helps in understanding the role of adenosine receptors in cellular signaling and physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions involving adenosine receptors, such as cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new drugs and diagnostic tools targeting adenosine receptors

Mechanism of Action

Xanthine Amine Congener exerts its effects by binding to adenosine receptors, specifically the A1 and A2 receptor subtypes. By acting as an antagonist, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition affects molecular pathways related to vasodilation, neurotransmission, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Xanthine Amine Congener

Xanthine Amine Congener is unique due to its high affinity and selectivity for adenosine receptors, making it a valuable tool in research. Unlike caffeine and theophylline, Xanthine Amine Congener is specifically designed for scientific studies, providing more precise and reliable results in the investigation of adenosine receptor functions .

Properties

CAS No.

119876-43-6

Molecular Formula

C20H29N7O7

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate

InChI

InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1

InChI Key

NMGBETQIESMGSY-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC

SMILES

CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC

Canonical SMILES

CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC

119876-43-6

Synonyms

methylmalonyl-methylalanyl-arginyl-p-nitroaniline
SQ 68
SQ-68

Origin of Product

United States

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